molecular formula C13H14N2O B15143124 Velnacrine-d4

Velnacrine-d4

Cat. No.: B15143124
M. Wt: 218.29 g/mol
InChI Key: HLVVITIHAZBPKB-GYABSUSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Velnacrine-d4, also known as HP 029-d4 or Hydroxytacrine-d4, is a deuterium-labeled derivative of Velnacrine. Velnacrine itself is a 1,2,3,4-tetrahydro-9-aminoacridine-1-ol maleate, which acts as a potent cholinesterase inhibitor. Due to its ability to enhance cholinergic functions, Velnacrine has been developed as an agent for Alzheimer’s disease .

Preparation Methods

The preparation of Velnacrine-d4 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the Velnacrine molecule. This process is largely used as a tracer for quantitation during drug development. The synthetic route typically involves the deuteration of Velnacrine, resulting in the formation of this compound . Industrial production methods for this compound are not widely documented, but they would likely follow similar principles of deuterium incorporation used in laboratory settings.

Chemical Reactions Analysis

Velnacrine-d4, like its non-deuterated counterpart, undergoes various chemical reactions. These include:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the acridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Velnacrine-d4 has several scientific research applications, including:

Mechanism of Action

Velnacrine-d4 exerts its effects by inhibiting cholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent. The molecular targets involved include cholinesterase enzymes, and the pathways affected are primarily those related to cholinergic neurotransmission .

Comparison with Similar Compounds

Velnacrine-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Similar compounds include:

Properties

Molecular Formula

C13H14N2O

Molecular Weight

218.29 g/mol

IUPAC Name

9-amino-5,6,7,8-tetradeuterio-1,2,3,4-tetrahydroacridin-1-ol

InChI

InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15)/i1D,2D,4D,5D

InChI Key

HLVVITIHAZBPKB-GYABSUSNSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(CCCC3=N2)O)N)[2H])[2H]

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O

Origin of Product

United States

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